molecular formula C21H21N5O4S B2464360 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898446-20-3

2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2464360
CAS No.: 898446-20-3
M. Wt: 439.49
InChI Key: WECQZBZNFGZRFK-UHFFFAOYSA-N
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Description

2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme Jumonji D3 (JMJD3). JMJD3 is involved in the epigenetic regulation of gene expression and has been linked to various diseases such as cancer, inflammation, and neurodegeneration. GSK-J4 has shown promising results in preclinical studies for the treatment of these diseases.

Scientific Research Applications

Synthesis and Structural Analysis

A range of studies have focused on synthesizing and characterizing various compounds related to 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide. For instance, the synthesis and characterization of antimicrobial sulfonamides bearing a piperidine nucleus have been reported, revealing the potential for diverse biological activities of these compounds. The structures of these compounds were elucidated using spectroscopic techniques such as IR, 1 H NMR, and Mass spectral analysis (Desai, Makwana, & Senta, 2016). Additionally, the crystal and molecular structure of a side product in benzothiazinone synthesis, related to the compound of interest, was detailed, providing insights into the structural nuances of these molecules (Eckhardt et al., 2020).

Biological Activity

Antimicrobial Activity

Some studies highlight the antimicrobial potential of compounds structurally similar to this compound. For instance, the antimicrobial activity of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides was investigated, showing significant activity against various microbial strains (Desai, Makwana, & Senta, 2016).

Bioactive Sulfonamides

Cholinesterase Inhibition

Derivatives of benzenesulfonamide, including compounds with piperidine nuclei, have been synthesized and shown to have promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential therapeutic applications in conditions related to cholinergic dysfunction (Khalid, 2012).

Properties

IUPAC Name

2-nitro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-26(28)19-9-2-3-10-20(19)31(29,30)24-17-8-6-7-16(15-17)18-11-12-21(23-22-18)25-13-4-1-5-14-25/h2-3,6-12,15,24H,1,4-5,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECQZBZNFGZRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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